molecular formula C9H11ClN2O2 B11791978 Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate

Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate

Cat. No.: B11791978
M. Wt: 214.65 g/mol
InChI Key: XWHYWMUQIXKFNI-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-isopropylpyrimidine-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
  • Methyl 2-chloro-6-isopropylpyrimidine-4-carboxylate
  • Methyl 6-chloro-2-methylpyrimidine-4-carboxylate

Uniqueness

Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 2-position and the chlorine atom at the 6-position makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

methyl 6-chloro-2-propan-2-ylpyrimidine-4-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-5(2)8-11-6(9(13)14-3)4-7(10)12-8/h4-5H,1-3H3

InChI Key

XWHYWMUQIXKFNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=N1)Cl)C(=O)OC

Origin of Product

United States

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